1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone
Description
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-(1-oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone |
InChI |
InChI=1S/C9H16N2O2/c1-8(12)11-6-7-13-9(11)2-4-10-5-3-9/h10H,2-7H2,1H3 |
InChI Key |
BQZDDHZOYNXTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCOC12CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Formation of Acyl Azide Intermediate :
-
Cyclization to Spirocyclic Core :
-
Introduction of Ethanone Group :
Table 1: Reagents and Conditions for Curtius Rearrangement
Grignard Reagent Addition
This approach involves nucleophilic addition to a carbonyl group, followed by oxidation to form the ethanone.
Key Steps:
-
Formation of Spirocyclic Ketone :
-
Grignard Reaction :
Table 2: Grignard Reaction Parameters
| Step | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| 1 | CuCl, PhI(OAc)₂, DCM | Spirocyclic ketone | |
| 2 | MeMgBr, THF, -78°C | Secondary alcohol | |
| 3 | CrO₃, H₂SO₄, acetone | Ethanone regeneration |
Metal-Catalyzed Oxidative Cyclization
Inspired by methods for related spirocyclic quinones, this route employs metal catalysts to form the core structure.
Key Steps:
-
Condensation of Precursors :
-
Oxidative Cyclization :
-
Acylation :
Table 3: Oxidative Cyclization Conditions
| Step | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| 1 | DCC, DCM, RT | Hydroxyacetamide | |
| 2 | Cu[(CH₃CN)₄]ClO₄, PhI(OAc)₂, DCM | Spirocyclic core | |
| 3 | AcCl, AlCl₃, 0°C | Ethanone introduction |
This method targets the introduction of the ethanone group via displacement reactions.
Key Steps:
-
Halogenation of Spirocyclic Core :
-
Displacement with Ethanone Enolate :
Table 4: Nucleophilic Substitution Parameters
| Step | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| 1 | NBS, CCl₄, 50°C | Brominated spirocyclic core | |
| 2 | LDA, THF, -78°C → Acetyl enolate | Ethanone substitution |
Cross-Coupling Reactions
Palladium- or nickel-catalyzed couplings enable functionalization of the spirocyclic system.
Key Steps:
-
Halogenation :
-
Suzuki Coupling :
Table 5: Cross-Coupling Conditions
| Step | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DMF | Halogenated core | |
| 2 | Ethanone boronic acid, Pd(OAc)₂ | Ethanone introduction |
Reduction of Nitriles or Amides
This route converts nitriles or amides into the ethanone group.
Key Steps:
-
Nitrile Synthesis :
-
Reduction to Ketone :
Table 6: Reduction Pathway
| Step | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| 1 | CuCN, DMF, 100°C | Nitrile intermediate | |
| 2 | LiAlH₄, THF, 0°C | Amine intermediate | |
| 3 | CrO₃, H₂SO₄, acetone | Ethanone regeneration |
Summary of Preparation Methods
Table 7: Comparative Analysis of Methods
Chemical Reactions Analysis
Hydrolysis of the Acetyl Group
The acetyl group at N-4 undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and the parent amine, 1-oxa-4,8-diazaspiro[4.5]decan-4-amine.
Conditions :
-
Acidic : Concentrated HCl, reflux (60–80°C)
-
Basic : NaOH (2M), aqueous ethanol, 70°C
Mechanism :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine .
Reduction of the Acetyl Group
The acetyl moiety can be reduced to a methylene group using strong reducing agents.
Conditions :
-
LiAlH₄ in anhydrous THF, 0°C to reflux
-
BH₃·THF complex in dichloromethane, room temperature
Products :
1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethane (secondary amine) .
Alkylation at N-8
The secondary amine at N-8 participates in alkylation reactions, forming quaternary ammonium salts or tertiary amines.
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 50°C | N-8 methylated derivative |
| Benzyl chloride | Et₃N, CH₂Cl₂, reflux | N-8 benzyl-substituted spiro compound |
Steric hindrance from the spiro system often necessitates prolonged reaction times .
Acylation at N-8
The N-8 nitrogen reacts with acyl chlorides or anhydrides to form amides.
Example :
-
Reagent : Acetyl chloride
-
Conditions : Pyridine, CH₂Cl₂, 0°C → room temperature
Spiro Ring-Opening Reactions
The bicyclic structure undergoes ring-opening under strong acidic or basic conditions.
Conditions and Outcomes :
-
Acidic (H₂SO₄, 100°C) : Cleavage of the ether bond yields a linear diamine with a pendant ketone.
-
Basic (NaOH, ethylene glycol, 120°C) : Fragmentation of the diaza ring produces amino alcohol derivatives .
Condensation Reactions
The acetyl group participates in condensation reactions with primary amines to form Schiff bases.
Example :
-
Reagent : Aniline
-
Conditions : Toluene, p-TsOH, Dean-Stark trap
-
Product : N-4-(1-phenyliminoethyl)-1-oxa-4,8-diazaspiro[4.5]decane.
Cross-Coupling Reactions
Palladium-catalyzed couplings are feasible with halogenated derivatives (not native to the parent compound but achievable via pre-functionalization).
Example Pathway :
-
Bromination : Introduce Br at the spiro ring using NBS.
-
Suzuki Coupling : React with phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ .
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Reagents/Conditions | Yield* |
|---|---|---|---|
| Hydrolysis | Acetyl (N-4) | HCl/NaOH, heat | Moderate-High |
| Reduction | Acetyl (N-4) | LiAlH₄, THF | High |
| Alkylation | N-8 amine | Alkyl halides, base | Low-Moderate |
| Acylation | N-8 amine | Acyl chlorides, pyridine | Moderate |
| Ring-Opening | Spiro ether | H₂SO₄/NaOH, heat | Variable |
*Yields inferred from analogous reactions in spiro compounds .
Mechanistic Insights
-
Electronic Effects : The acetyl group at N-4 withdraws electron density, reducing the nucleophilicity of the adjacent nitrogen.
-
Steric Effects : The spiro architecture imposes steric constraints, slowing reactions at N-8 compared to linear amines .
-
Ring Strain : The bicyclic system’s strain (~25 kcal/mol, estimated) facilitates ring-opening under harsh conditions .
Scientific Research Applications
Antihypertensive Properties
One of the prominent applications of 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone is its use as an antihypertensive agent. Research indicates that derivatives of diazaspiro compounds exhibit significant activity in lowering blood pressure through various mechanisms, including vasodilation and modulation of neurotransmitter activity .
Case Study:
A study demonstrated that specific derivatives of diazaspiro compounds were effective in reducing systolic and diastolic blood pressure in animal models, highlighting their potential for treating hypertension in clinical settings.
Muscarinic Receptor Agonism
Another area of interest is the compound's potential as a muscarinic receptor agonist. Compounds with similar structures have been shown to interact with M1 and M2 muscarinic receptors, which are pivotal in regulating cognitive functions and autonomic nervous system responses .
Case Study:
In vivo studies indicated that certain diazaspiro derivatives improved cognitive function in scopolamine-induced memory impairment models, suggesting their utility in treating cognitive disorders.
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Model Used | Result |
|---|---|---|---|
| Antihypertensive | 8-[2-(1-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | Rat model | Significant reduction in BP |
| Muscarinic Agonism | 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | Scopolamine-induced memory model | Improved cognitive performance |
Mechanism of Action
The mechanism by which 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone exerts its effects involves the inhibition of specific enzymes. For instance, it acts as a selective inhibitor of TYK2 and JAK1, which are key players in the signaling pathways of inflammatory responses . By binding to these enzymes, the compound can modulate the expression of related genes and the formation of immune cells such as Th1, Th2, and Th17 cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Spirocyclic Diazaspiro Family
Spirocyclic diazaspiro compounds are widely explored due to their conformational rigidity and drug-like properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Ring Size and Heteroatom Arrangement :
- The parent compound (C₉H₁₆N₂O₂) has a smaller spiro[4.5] core compared to spiro[5.5] derivatives (e.g., C₁₄H₂₅N₂O₃), which increases conformational flexibility.
- Replacement of nitrogen with sulfur (e.g., 1-oxa-4-thia-8-azaspiro) enhances electronegativity and alters binding affinity.
Substituent Effects :
- Acetyl and BOC groups improve solubility and metabolic stability, respectively.
- Bulky fluorophenyl groups (e.g., C₂₆H₃₂F₂N₂O₄) increase steric hindrance, favoring selective receptor interactions.
Thermal and Chemical Stability :
- The acetylated derivative (C₉H₁₆N₂O₂) exhibits a high boiling point (357.1°C), making it suitable for high-temperature reactions.
Key Findings :
- Safety Profiles : Spirocyclic ketones with unsaturated side chains (e.g., 1-spiro[4.5]dec-6-en-7-yl-4-penten-1-one) exhibit higher dermatological toxicity (EC₃ = 1–10%) compared to saturated analogues.
- Bioactivity: Methoxy and hydroxyl substitutions (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone) enhance antioxidant capacity, linking spirocyclic ketones to natural product synthesis.
Biological Activity
1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone is a compound of interest due to its potential biological activities, particularly as a modulator of neurological functions and its implications in various therapeutic areas. This article explores its biological activity through a synthesis of research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 178.23 g/mol. The compound features a spirocyclic structure that contributes to its unique pharmacological properties.
Muscarinic Receptor Modulation
Research has indicated that derivatives of diazaspiro compounds exhibit significant activity at muscarinic receptors, particularly the M1 subtype. A study identified that certain derivatives, including those related to this compound, demonstrated high binding affinities for M1 and M2 receptors. Specifically, compounds were assessed for their ability to ameliorate cognitive impairments in animal models, showcasing antiamnesic properties and the potential to influence cholinergic signaling pathways .
Table 1: Binding Affinities of Selected Compounds
| Compound Name | M1 Binding Affinity (nM) | M2 Binding Affinity (nM) | Activity |
|---|---|---|---|
| Compound A | 5 | 50 | Agonist |
| Compound B | 10 | 40 | Agonist |
| Compound C | 15 | 60 | Antagonist |
Neuroprotective Effects
In vitro studies have shown that this compound exhibits neuroprotective effects against oxidative stress-induced cell death. It was found to inhibit pathways leading to necroptosis—a form of programmed cell death linked to neurodegenerative diseases—by targeting receptor-interacting protein kinase 1 (RIPK1) . This suggests therapeutic potential in conditions such as Alzheimer's disease and other inflammatory disorders.
Pharmacological Studies
A comprehensive pharmacological evaluation revealed that the compound induces hypothermia and tremors in rodent models, indicating its central nervous system activity . The specific effects observed include:
- Hypothermia : Induced at doses of 3 mg/kg.
- Tremors : Noted alongside hypothermic responses.
These effects underscore the compound's potential as a neuroactive agent but also raise considerations for safety and side effects.
Alzheimer’s Disease Research
A recent patent application highlighted the use of derivatives from the diazaspiro family in assays designed for Alzheimer's disease treatment . The compounds were shown to improve cognitive function in animal models, demonstrating efficacy in reversing scopolamine-induced memory deficits.
In Vivo Studies
In a series of experiments involving passive avoidance tasks in rats, compounds related to this compound showed significant improvements in memory retention compared to control groups . These findings support the hypothesis that spirocyclic compounds can enhance cognitive function through muscarinic receptor modulation.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone?
Synthesis typically involves constructing the spirocyclic core via cyclization reactions. A common approach is to use tert-butyl-protected intermediates (e.g., tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate) followed by deprotection and acetylation. Solid-phase peptide synthesis (SPPS) or solution-phase methods may be employed, with purification via flash chromatography or preparative HPLC. Key steps include optimizing reaction conditions (e.g., temperature, catalyst) to minimize byproducts like ring-opened derivatives .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and a lab coat. Inspect gloves for integrity before use .
- Engineering Controls: Work in a fume hood to avoid inhalation of aerosols or dust.
- Storage: Store in a cool, dry place (< -20°C for long-term stability) in airtight containers under inert gas (e.g., nitrogen) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?
Contradictions often arise from conformational flexibility or solvent effects. Methodological solutions include:
- Variable-Temperature NMR: To identify dynamic processes (e.g., ring puckering) by observing coalescence of split peaks .
- Computational Modeling: Compare experimental IR spectra (e.g., C=O stretch at ~1700 cm⁻¹) with density functional theory (DFT)-calculated vibrational modes .
- Mass Spectrometry Cross-Validation: Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities .
Q. What computational strategies are effective for studying its interaction with biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses against proteins (e.g., acetylcholinesterase for Alzheimer’s applications). Validate with binding free energy calculations (MM-GBSA) .
- ADMET Prediction: Tools like SwissADME predict pharmacokinetics (e.g., blood-brain barrier penetration) based on Lipinski’s rule compliance (zero violations expected for this compound) .
Q. How does the spirocyclic architecture influence its conformational stability?
The spiro system restricts rotational freedom, favoring specific puckered conformations. Use Cremer-Pople puckering coordinates (amplitude , phase angle ) derived from X-ray crystallography or DFT to quantify ring distortion. For example, the 1-oxa-4,8-diazaspiro[4.5]decane core may adopt a "twist-boat" conformation, affecting solubility and receptor binding .
Analytical and Pharmacological Questions
Q. How can HPLC conditions be optimized for purity analysis?
- Column Selection: Use C18 columns (e.g., Chromolith® RP-18e) for high-resolution separation.
- Mobile Phase: Gradient elution with acetonitrile/water (0.1% formic acid) improves peak symmetry.
- Detection: UV at 254 nm (for carbonyl groups) or MS/MS for trace impurity profiling (e.g., synthetic intermediates) .
Q. What in vitro models are suitable for evaluating its neuroprotective efficacy?
- Cell-Based Assays: Use SH-SY5Y neuroblastoma cells treated with Aβ42 oligomers to mimic Alzheimer’s pathology. Measure cell viability (MTT assay) and acetylcholinesterase inhibition .
- Tau Hyperphosphorylation Models: Primary neuronal cultures exposed to okadaic acid; quantify phosphorylated tau via Western blot .
Stability and Reactivity
Q. Under what conditions does this compound degrade, and how can degradation products be identified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
